

# Solubility characteristics of 3,5-Dimethyl-4-iodopyrazole in common lab solvents

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-iodopyrazole

Cat. No.: B181040

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An In-Depth Technical Guide to the Solubility Characteristics of **3,5-Dimethyl-4-iodopyrazole**

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **3,5-Dimethyl-4-iodopyrazole**, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Understanding the solubility of this molecule is a critical prerequisite for its effective use in laboratory research and pharmaceutical development, directly influencing reaction kinetics, purification strategies, and bioavailability.<sup>[1][2][3]</sup> This document synthesizes theoretical principles with practical, field-proven experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for assessing and utilizing **3,5-Dimethyl-4-iodopyrazole**.

## Introduction: The Critical Role of Solubility

In the realm of chemical sciences and pharmaceutical development, solubility is a fundamental physicochemical property that dictates the utility and applicability of a compound.<sup>[3]</sup> For a drug candidate, poor aqueous solubility can lead to inadequate absorption and low bioavailability, compromising therapeutic efficacy.<sup>[2][4][5]</sup> In chemical synthesis, the solubility of reactants in a chosen solvent system governs reaction rates, influences equilibrium positions, and is paramount for the design of effective crystallization and purification processes.

**3,5-Dimethyl-4-iodopyrazole** belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently found in pharmacologically active molecules. The introduction of an iodine

atom and methyl groups to the pyrazole ring creates a unique combination of structural features that significantly impact its interaction with various solvents. This guide will explore these features, predict the compound's solubility profile, and provide detailed methodologies for its empirical determination.

## Physicochemical Profile of 3,5-Dimethyl-4-iodopyrazole

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>7</sub> IN <sub>2</sub>	[6][7]
Molecular Weight	222.03 g/mol	[6][7]
Appearance	Solid	[6]
Melting Point	136-140 °C	[6]
SMILES String	<chem>Cc1n[nH]c(C)c1I</chem>	[6]
InChI Key	MZZXIXHKDJNBJQ-UHFFFAOYSA-N	[6]

### Structural Analysis and Solubility Implications:

- Pyrazole Core:** The pyrazole ring contains a nitrogen atom capable of acting as a hydrogen bond acceptor and an N-H group that serves as a hydrogen bond donor. This duality allows for potential interactions with both protic and aprotic polar solvents.
- Methyl Groups (-CH<sub>3</sub>):** The two methyl groups at positions 3 and 5 are nonpolar and increase the lipophilicity of the molecule. This feature suggests enhanced solubility in less polar organic solvents.
- Iodo Group (-I):** The iodine atom at position 4 is large and polarizable, contributing to van der Waals forces. While it reduces the overall polarity compared to a hydrogen atom, its

presence can enhance solubility in solvents that can engage in dipole-dipole or induced-dipole interactions.

Based on this structure, a mixed solubility profile is anticipated. The molecule is not expected to be highly soluble in water due to the lipophilic methyl groups and the large iodo substituent. However, its ability to hydrogen bond suggests some solubility in polar protic solvents, while its overall molecular character points towards good solubility in a range of polar aprotic and moderately nonpolar organic solvents.

## Predicted Solubility in Common Laboratory Solvents

While experimental data for this specific compound is not readily available in the literature, we can predict its likely solubility based on its structural features and by analogy to its parent compound, 3,5-dimethylpyrazole, which shows good solubility in alcohols and other polar organic solvents.<sup>[8]</sup> The following table provides a predictive summary to guide solvent selection.

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Low to Insoluble	The hydrophobic character of the two methyl groups and the large iodine atom likely outweighs the hydrogen bonding capability of the pyrazole ring.
Methanol / Ethanol	Polar Protic	Soluble	The alcohol's ability to act as both a hydrogen bond donor and acceptor will facilitate interaction with the pyrazole ring's N-H and N sites.
Acetone	Polar Aprotic	Soluble	Acetone's strong dipole moment and ability to act as a hydrogen bond acceptor will effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Highly Soluble	DMSO is a powerful, highly polar aprotic solvent capable of disrupting the crystal lattice and solvating a wide range of compounds.
Acetonitrile	Polar Aprotic	Moderately Soluble	While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone or DMSO,

which may result in slightly lower solubility.

Dichloromethane  
(DCM)

Moderately Nonpolar

Soluble

The molecule's overall moderate polarity and the polarizability of the C-I bond suggest good compatibility with DCM.

Ethyl Acetate

Moderately Polar

Soluble

A versatile solvent that balances polarity with some nonpolar character, making it suitable for molecules like this.

Toluene

Nonpolar

Sparingly Soluble

The polar pyrazole core limits solubility in highly nonpolar aromatic solvents, though some interaction via  $\pi$ -stacking is possible.

Hexanes

Nonpolar

Insoluble

The significant polarity and hydrogen bonding capacity of the pyrazole ring are incompatible with nonpolar aliphatic solvents.

## Experimental Determination of Solubility: Protocols and Rationale

Empirical measurement is essential to confirm the predicted solubility profile. The two most common and reliable methods are the Equilibrium Shake-Flask Method and the Solvent Addition (Clear Point) Method.

## The Equilibrium (Shake-Flask) Method

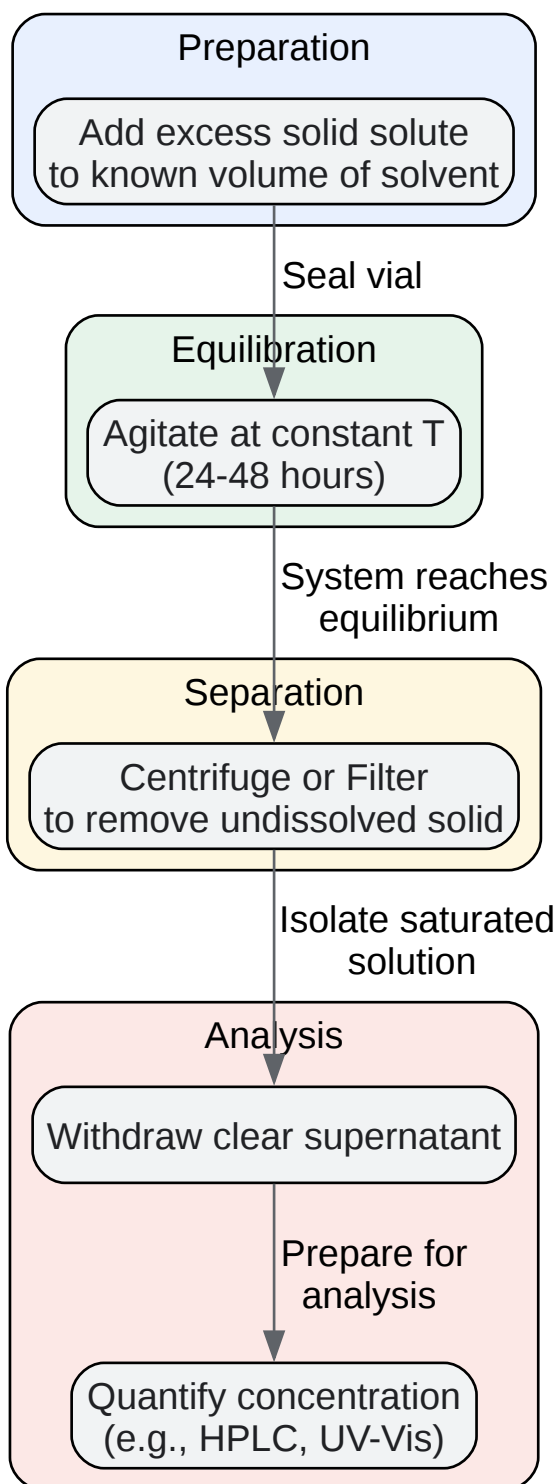
This is the gold standard for determining thermodynamic equilibrium solubility, providing a highly consistent and reproducible value.<sup>[9][10]</sup> The principle is to create a saturated solution in equilibrium with an excess of the solid solute.

Protocol:

- **Preparation:** Add an excess amount of solid **3,5-Dimethyl-4-iodopyrazole** to a known volume of the selected solvent in a sealed vial. An excess is critical to ensure equilibrium with the solid phase is achieved.<sup>[10][11]</sup>
- **Equilibration:** Place the sealed vial in an incubator or shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.<sup>[9][11]</sup> Periodic sampling can be done to confirm that the concentration has plateaued.
- **Phase Separation:** After equilibration, cease agitation and allow the excess solid to settle. Carefully separate the saturated supernatant from the undissolved solid using centrifugation followed by withdrawal of the liquid, or by passing it through a syringe filter (e.g., 0.22 µm PTFE).<sup>[11]</sup> This step must be performed without altering the temperature.
- **Quantification:** Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- **Calculation:** The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

**Causality and Trustworthiness:** This protocol is self-validating because the presence of excess solid ensures the solution cannot be supersaturated, and the extended equilibration time allows the system to reach its lowest energy state. This yields the true thermodynamic solubility, a fundamental constant for the solute-solvent-temperature system.<sup>[9][12]</sup>

Diagram: Workflow for Equilibrium Solubility Determination

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Caption: Workflow of the Equilibrium (Shake-Flask) Method.

## The Solvent Addition (Clear Point) Method

This kinetic method is significantly faster than the equilibrium approach and is particularly useful for rapid screening or for complex multi-solvent systems.<sup>[13][14][15]</sup> It determines solubility by finding the point at which a known amount of solute completely dissolves upon the gradual addition of a solvent.

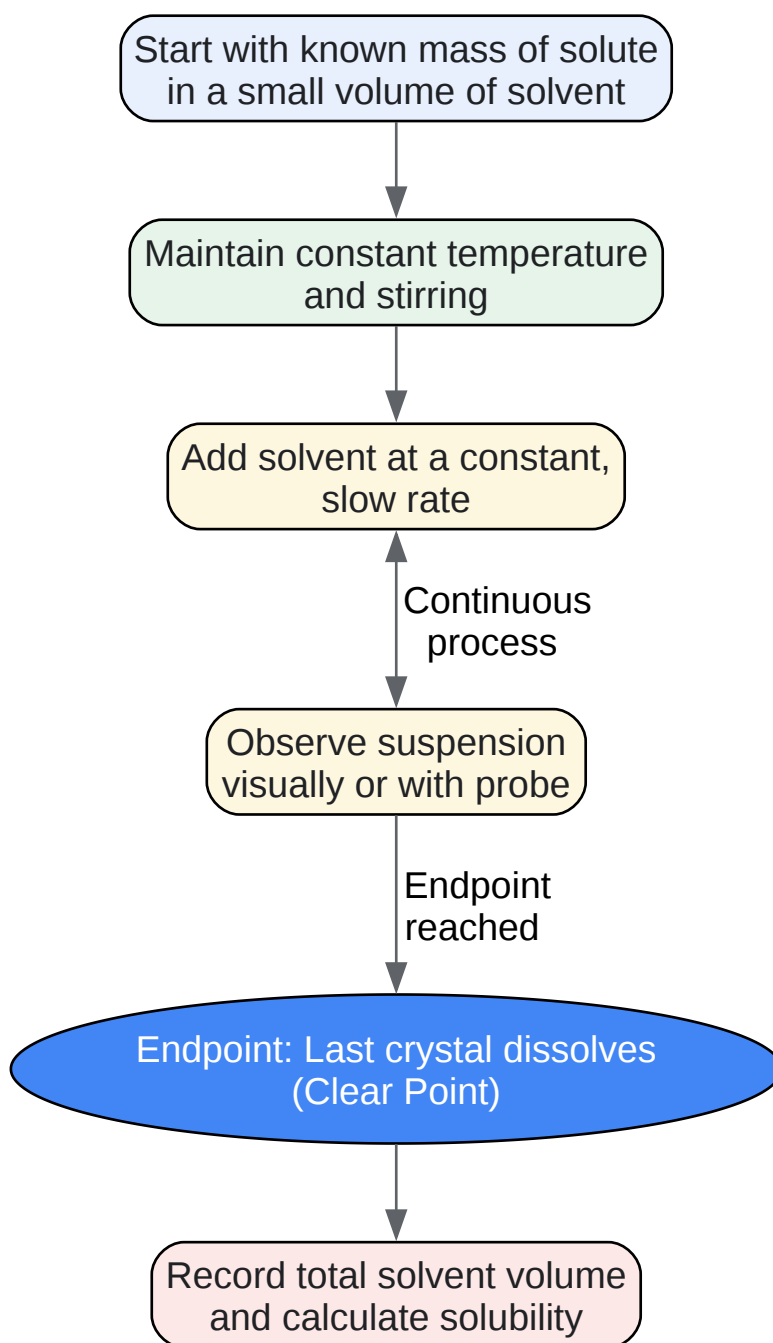
Protocol:

- Preparation: Accurately weigh a known mass of **3,5-Dimethyl-4-iodopyrazole** into a clear vial. Add a small, known volume of the solvent to create a suspension.
- Titration: Place the vial on a magnetic stirrer at a constant temperature. Begin adding the same solvent at a constant, slow rate (e.g., via a syringe pump).<sup>[14]</sup>
- Observation: Continuously monitor the suspension. The endpoint, or "clear point," is reached when the last solid particle dissolves, resulting in a completely clear solution.<sup>[13][15]</sup>
- Calculation: Record the total volume of solvent added. The solubility is calculated from the known mass of the solute and the total volume of the solvent at the clear point.

Causality and Trustworthiness: This method relies on a kinetic endpoint. Its accuracy is dependent on the rate of solvent addition; a slower rate allows more time for dissolution and yields a result closer to the true equilibrium solubility.<sup>[13][14]</sup> While faster, it may slightly overestimate solubility compared to the shake-flask method. It is invaluable for applications where speed is critical or when exploring phase diagrams of multi-component systems.<sup>[15]</sup>

Diagram: Workflow for Solvent Addition Method





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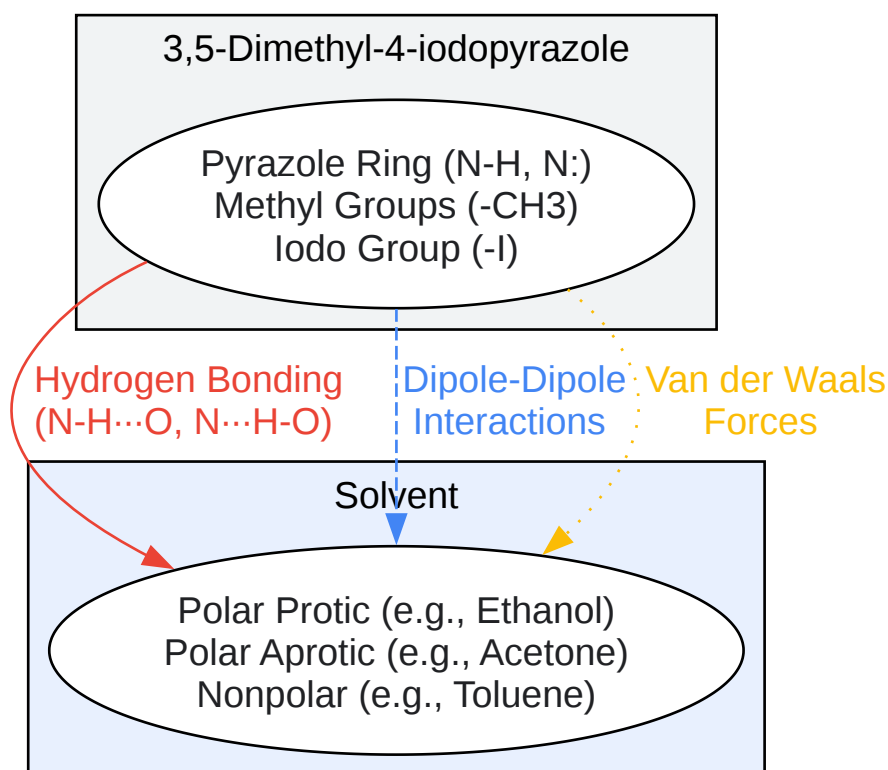
Caption: Workflow of the Solvent Addition (Clear Point) Method.

## Molecular Interactions Governing Solubility

The dissolution process is driven by the interplay of intermolecular forces between the solute and solvent molecules. For **3,5-Dimethyl-4-iodopyrazole**, the key interactions are:

- **Hydrogen Bonding:** The N-H group can donate a hydrogen bond to acceptor solvents (e.g., DMSO, acetone, alcohols), while the  $sp^2$ -hybridized nitrogen can accept a hydrogen bond from donor solvents (e.g., water, alcohols). This is the dominant interaction in polar protic solvents.
- **Dipole-Dipole Interactions:** The polar pyrazole ring and the C-I bond create a molecular dipole that can interact favorably with other polar molecules (e.g., acetone, DCM).
- **Van der Waals Forces:** The entire molecule, particularly the methyl groups and the large iodine atom, engages in weaker London dispersion forces, which are the primary mode of interaction with nonpolar solvents like toluene.

Diagram: Key Solute-Solvent Interactions



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Caption: Intermolecular forces driving solubility.

## Conclusion

**3,5-Dimethyl-4-iodopyrazole** presents a nuanced solubility profile governed by a balance of polar, hydrogen-bonding, and lipophilic structural elements. It is predicted to be highly soluble in polar aprotic solvents like DMSO and acetone, show good solubility in alcohols and moderately polar solvents like dichloromethane, and exhibit poor solubility in water and nonpolar aliphatic hydrocarbons. This guide provides the theoretical foundation and detailed, actionable protocols for researchers to empirically validate these characteristics. A thorough understanding and precise measurement of solubility using robust methods like the shake-flask technique are indispensable for advancing the research and development applications of this compound.

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